molecular formula C20H36O7 B12681053 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- CAS No. 5638-11-9

1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy-

Cat. No.: B12681053
CAS No.: 5638-11-9
M. Wt: 388.5 g/mol
InChI Key: ABKLOAXZFTXYAG-UHFFFAOYSA-N
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Description

1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- is a tricarboxylic acid derivative with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups. It is often used in various industrial and scientific applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- typically involves multiple steps. One common method includes the esterification of a fatty acid followed by hydrolysis to introduce the hydroxyl group. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and hydrolysis processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and ethers. These products are often used in further chemical synthesis or as intermediates in various industrial processes .

Scientific Research Applications

1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. This makes it a valuable compound for studying enzyme mechanisms and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-: Similar in structure but with a shorter carbon chain.

    Citric acid: Another tricarboxylic acid with similar functional groups but different applications.

Uniqueness

1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain tricarboxylic acids. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic characteristics .

Properties

CAS No.

5638-11-9

Molecular Formula

C20H36O7

Molecular Weight

388.5 g/mol

IUPAC Name

2-hydroxyheptadecane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(23)24)20(27,19(25)26)15-17(21)22/h16,27H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26)

InChI Key

ABKLOAXZFTXYAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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